molecular formula C16H17ClN2O4S2 B2940737 2-(2-((4-chlorophenyl)sulfonyl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896302-80-0

2-(2-((4-chlorophenyl)sulfonyl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No. B2940737
CAS RN: 896302-80-0
M. Wt: 400.89
InChI Key: JZNIBJSCKKGEJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .


Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions, and the overall yield .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reagents and conditions for each reaction, the mechanism of the reaction, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical rotation, and pKa. It may also include computational studies to predict properties like logP and toxicity .

Scientific Research Applications

Chromatography

Chromatography: is a laboratory technique for the separation of a mixture. The compound , due to its unique structure, could potentially be used as a stationary phase modifier in chromatography systems. Its sulfonyl and carboxamide groups may interact with various analytes, improving the separation efficiency of complex mixtures .

Mass Spectrometry

In mass spectrometry , this compound could serve as a matrix material for Matrix-Assisted Laser Desorption/Ionization (MALDI) applications. Its ability to absorb laser energy and promote ionization of analytes without fragmentation could be particularly useful in the analysis of large biomolecules like proteins and peptides .

Drug Design

The sulfonylacetamido group within the compound’s structure suggests it could be a key moiety in drug design , particularly as a prodrug or an active pharmaceutical ingredient (API). It could be involved in the synthesis of drugs aimed at treating conditions that require modulation of protein activity or enzyme inhibition .

Cancer Research

In cancer research , compounds with similar structures have been explored for their anticancer properties . This specific compound might be investigated for its potential to act as a small molecule inhibitor against certain cancer cell lines, possibly through the inhibition of protein-protein interactions within the cancer cells .

Biochemical Research

The compound could be used in biochemical research as a selective binding agent . Its structure allows it to bind selectively to certain proteins or enzymes, which can be useful in studies related to enzyme kinetics and mechanisms of action .

Material Science

In material science , the compound’s molecular structure could be utilized in the development of organic semiconductors . Its thiophene ring, a common motif in conductive materials, could contribute to the creation of new materials with desirable electronic properties for use in solar cells or transistors .

Environmental Science

This compound could also find applications in environmental science , particularly in the development of sensors for pollutant detection. The electroactive components of the compound could be used to detect the presence of specific chemicals in the environment, aiding in pollution monitoring and control .

Agricultural Chemistry

Lastly, in agricultural chemistry , such compounds are often explored for their potential as pesticides or herbicides . The sulfonyl group, in particular, is a common feature in many agrochemicals, and this compound could be part of research into new formulations that are more effective and environmentally friendly .

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting enzymes, or interacting with DNA .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining LD50 values, and may involve studies in animals .

Future Directions

This could involve potential applications of the compound, such as its use as a pharmaceutical, agrochemical, or material. It could also involve modifications to its structure to improve its properties .

properties

IUPAC Name

2-[[2-(4-chlorophenyl)sulfonylacetyl]amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S2/c1-9-10(2)24-16(14(9)15(21)18-3)19-13(20)8-25(22,23)12-6-4-11(17)5-7-12/h4-7H,8H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNIBJSCKKGEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.